![molecular formula C12H10ClNO3 B3372572 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid CAS No. 923738-58-3](/img/structure/B3372572.png)
3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid
Overview
Description
“3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid” is a compound that contains an oxazole ring, which is a five-membered ring with two heteroatoms, one oxygen atom and one nitrogen atom . The compound also contains a 2-chlorophenyl group and a propanoic acid group . The empirical formula is C11H9ClN2O3 .
Molecular Structure Analysis
The molecular structure of “this compound” includes an oxazole ring, a 2-chlorophenyl group, and a propanoic acid group . The molecular weight is 252.65 .Scientific Research Applications
Chemical Compound Overview
3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid is a chemical compound with potential applications in various scientific research fields. Although specific studies directly addressing this compound were not found, research on structurally or functionally related compounds offers insights into potential applications and the broader context of scientific interest in similar chemical entities.
Phenolic Compounds in Therapeutics
Research on phenolic compounds, such as Chlorogenic Acid (CGA), illustrates the broad interest in compounds with antioxidant, anti-inflammatory, and various therapeutic roles. CGA, for instance, exhibits significant biological activities including antioxidant, antibacterial, hepatoprotective, cardioprotective, and neuroprotective effects. It modulates lipid metabolism and glucose, potentially offering treatment avenues for hepatic steatosis, cardiovascular disease, diabetes, and obesity. The understanding of such compounds underscores the relevance of phenolic acids in scientific research, suggesting potential areas of investigation for related compounds like this compound (Naveed et al., 2018).
Phenolic Acids as Nutraceuticals
Further demonstrating the scientific interest in phenolic acids, studies on chlorogenic acid highlight its dual role as a food additive and a nutraceutical against metabolic syndrome. Its health-promoting properties include antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. This underscores the multifaceted applications of phenolic acids in both food science and therapeutic contexts, potentially paralleling the applications for structurally related compounds (Santana-Gálvez et al., 2017).
Environmental Applications
Investigations into the environmental behavior of phenolic compounds, such as the sorption of phenoxy herbicides and chlorophenols, inform on the environmental impact and fate of such chemicals. Understanding the interactions of these compounds with soil and organic matter provides essential insights for environmental safety assessments and the development of remediation strategies. This research area may offer relevant contexts for studying the environmental interactions of this compound and related compounds (Werner et al., 2012).
Future Directions
The future directions for research on “3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid” and similar oxazole derivatives could involve further exploration of their synthesis methods, chemical reactions, mechanisms of action, and biological activities. Oxazole derivatives have been known to exhibit a wide range of biological activities, which makes them interesting targets for medicinal chemistry .
properties
IUPAC Name |
3-[5-(2-chlorophenyl)-1,3-oxazol-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c13-9-4-2-1-3-8(9)10-7-14-11(17-10)5-6-12(15)16/h1-4,7H,5-6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYIOOFBFHBHUEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(O2)CCC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Chloro-3-(2-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3372491.png)
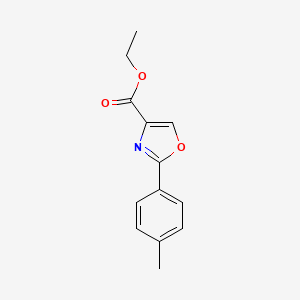
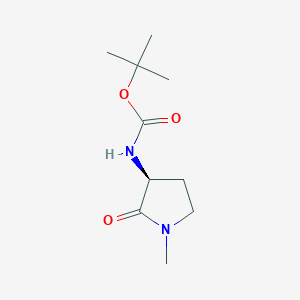
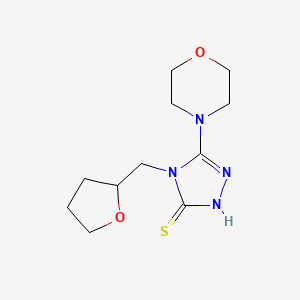
![2-chloro-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B3372517.png)
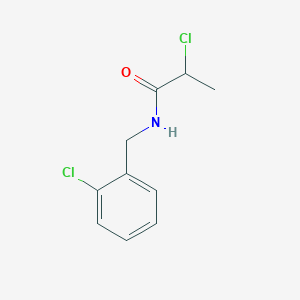
![1-(Chloroacetyl)-4-[(2-fluorophenyl)sulfonyl]piperazine](/img/structure/B3372527.png)
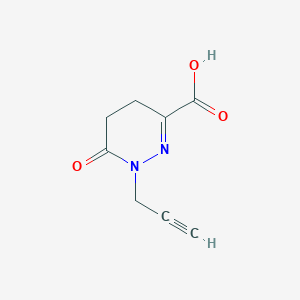
![2-chloro-N-[(2-fluorophenyl)methyl]-N-methylacetamide](/img/structure/B3372545.png)

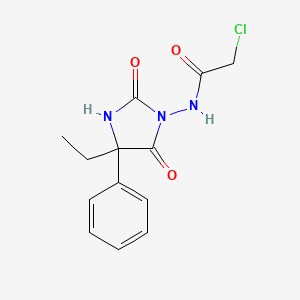
![4-(5,6,7,8,9,10-Hexahydro[1,2,4]triazolo[4,3-a]azocin-3-yl)aniline](/img/structure/B3372577.png)
![8-Carbamoyl-2-(furan-2-yl)imidazo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B3372593.png)
![8-Carbamoyl-2-phenylimidazo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B3372600.png)